Methyl fluoroquinolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluoroquinolones are a type of antibiotic that kill or inhibit the growth of bacteria . They are derived from quinolones by adding a fluorine atom to nalidixic acid, enhancing its activity against bacteria and improving its absorption, metabolism, and excretion characteristics . Common fluoroquinolones include ciprofloxacin, delafloxacin, gemifloxacin, levofloxacin, moxifloxacin, norfloxacin (discontinued), and ofloxacin .

Synthesis Analysis

The synthesis of fluoroquinolones is complex and not fully understood . The first quinolone, nalidixic acid, was discovered as a by-product of the synthesis of the antimalarial drug chloroquine .Molecular Structure Analysis

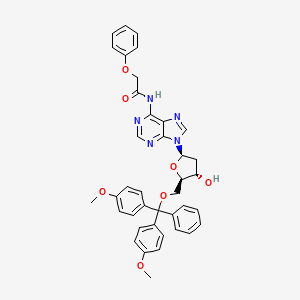

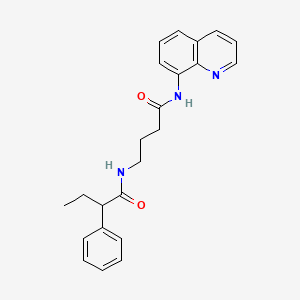

Fluoroquinolones are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 . The general structure of fluoroquinolones uses an accepted numbering scheme for positions on the molecule .Chemical Reactions Analysis

Fluoroquinolones can undergo various chemical reactions. For instance, they can be determined through their derivative after being oxidized by nitrous acid before reacting with potassium iodide .Physical And Chemical Properties Analysis

Fluoroquinolones are known for their physicochemical properties. They are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 .Applications De Recherche Scientifique

Antibacterial Applications

Fluoroquinolones, including Methyl fluoroquinolone, are known for their broad-spectrum antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, making them highly effective against many types of bacteria . Their unique mechanism of action allows them to treat infectious diseases caused by strains resistant to many other classes of antibacterials .

Synthesis and Structural Modifications

A significant amount of research has been dedicated to improving synthetic procedures leading to fluoroquinolones, enhancing their yields and quality of products, and reducing the number of steps and cost of the synthesis . Structural modifications by incorporating substituents into various positions or by means of annelation have been discussed .

Metal Complexes

Fluoroquinolones, including Methyl fluoroquinolone, can bind metal ions forming complexes in which they can act as bidentate, unidentate, and bridging ligand . The formation of these complexes has significant implications for the solubility, pharmacokinetics, and bioavailability of fluoroquinolones .

Enhanced Antimicrobial Properties

The structural modification of the quinolone skeleton by incorporating fluorine atoms at various positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties . This opened new prospects in clinical treatment of infections .

Analytical Applications

Complexation with metal ions has been used in two main analytical applications: determination of quinolones based on complexation with metal ions and, reversely, determination of metal ions based on complexation with quinolones .

Anticancer Activity

New strategies in the design of metal complexes of quinolones have led to compounds with anticancer activity . This shows the potential of Methyl fluoroquinolone in cancer research and treatment.

Mécanisme D'action

- Human cells lack these enzymes, making methyl fluoroquinolone specific to bacterial DNA replication .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Fluoroquinolones should be avoided in children under the age of 18 years unless they have a serious infection that cannot be treated with any other antibiotic . They can damage the weight-bearing joints in children, and children are also more susceptible to other adverse effects of fluoroquinolones, including tendinitis and tendon rupture . The FDA has advised that they are not suitable for common conditions such as sinusitis, bronchitis, and uncomplicated urinary tract infections, and should only be considered when treatment with other, less toxic antibiotics, has failed .

Propriétés

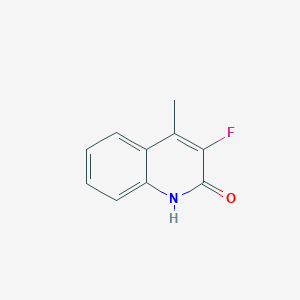

IUPAC Name |

3-fluoro-4-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZWOFMQJMPNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711868 |

Source

|

| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl fluoroquinolone | |

CAS RN |

198831-76-4 |

Source

|

| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)